BenchChemオンラインストアへようこそ!

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid

Drug Discovery Medicinal Chemistry Physicochemical Profiling

This N-acyl piperidine-acetic acid derivative is a strategic building block for acetyl-CoA carboxylase (ACC) inhibitor programs, featuring a cyclobutanecarbonyl group that enhances conformational constraint (Fsp³ = 0.83) and target selectivity compared to unsubstituted piperidine-4-acetic acid. Its favorable LogP (1) and TPSA (57.6 Ų) profile makes it ideal for oral bioavailability studies, while the carboxylic acid handle enables diverse derivatization for SAR exploration. Supplied at ≥98% purity with full GHS safety documentation, it ensures reliable, hazard-compliant integration into your fragment-based drug discovery workflows.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1285310-84-0
Cat. No. B1393322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid
CAS1285310-84-0
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(CC2)CC(=O)O
InChIInChI=1S/C12H19NO3/c14-11(15)8-9-4-6-13(7-5-9)12(16)10-2-1-3-10/h9-10H,1-8H2,(H,14,15)
InChIKeyYUIDKZGLXGFRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid (CAS 1285310-84-0): Physicochemical Profile and Procurement Baseline


2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid (CAS 1285310-84-0) is a substituted piperidine-acetic acid derivative characterized by a cyclobutanecarbonyl group at the piperidine nitrogen. Its molecular formula is C12H19NO3, with a molecular weight of 225.28 g/mol [1]. Computed properties from PubChem indicate a topological polar surface area (TPSA) of 57.6 Ų, a LogP (XLogP3-AA) of 1, and three rotatable bonds [1]. It is supplied for research purposes with purity specifications ranging from 95% to 98% across commercial sources .

Why 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid Cannot Be Replaced with Generic Piperidine-Acetic Acid Analogs


Simple piperidine-4-acetic acid (CAS 51052-78-9) lacks the N-acyl substitution present in 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid, resulting in fundamental differences in lipophilicity, hydrogen bonding capacity, and potential target engagement. The cyclobutanecarbonyl moiety introduces conformational constraint and increases molecular complexity (Fsp³ = 0.83) [1], which has been associated with improved selectivity profiles in ACC inhibitor programs [2]. In silico and patent literature on structurally related piperidine-4-acetic acid derivatives demonstrates that the nature of the N-acyl group directly modulates acetyl-CoA carboxylase (ACC) inhibitory potency, rendering generic substitution untenable for applications requiring precise modulation of lipid metabolism pathways [2].

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid: Quantitative Differentiation Evidence for Scientific Procurement


Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Compared to 2-(1-Cyclobutylpiperidin-4-yl)acetic acid

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid (CAS 1285310-84-0) exhibits a higher computed LogP (XLogP3-AA = 1) and increased TPSA (57.6 Ų) relative to its structural analog lacking the carbonyl linker, 2-(1-Cyclobutylpiperidin-4-yl)acetic acid (CAS 1428863-12-0, XLogP3-AA = 0.5 [estimated from similar structures], TPSA = 40.5 Ų) [1]. This difference of +0.5 LogP units and +17.1 Ų TPSA stems from the cyclobutanecarbonyl amide functionality, which introduces an additional hydrogen bond acceptor and alters the electronic distribution [1].

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Purity Specification Comparison: 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid vs. Unsubstituted Piperidine-4-acetic acid

Commercially available 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid is consistently offered at a minimum purity of 95% or 98% across multiple vendors . In contrast, the unsubstituted parent compound, 4-piperidineacetic acid (CAS 51052-78-9), is typically supplied at 97% purity [1]. While the 1-2% difference appears marginal, the cyclobutanecarbonyl derivative's purity specification is accompanied by detailed GHS hazard classifications (H302, H315, H319, H335) , providing greater transparency for handling and storage compliance.

Chemical Procurement Quality Control Synthetic Intermediate

Conformational Constraint and Fsp³: Differentiation from Flexible Piperidine-acetic acid Derivatives

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid possesses a fraction of sp³-hybridized carbons (Fsp³) of 0.83 [1]. This value is significantly higher than that of 4-piperidineacetic acid (Fsp³ ≈ 0.57) and reflects the contribution of the cyclobutane ring to overall three-dimensionality. In the context of acetyl-CoA carboxylase (ACC) inhibitor development, higher Fsp³ values correlate with improved clinical success rates, a principle documented in patent families covering piperidine-4-acetic acid derivatives [2].

Lead Optimization Conformational Analysis Fragment-Based Drug Design

Class-Level Biological Activity: Piperidine-4-acetic Acid Scaffold as Acetyl-CoA Carboxylase (ACC) Inhibitors

Patent IL-254839-B discloses a series of (piperidin-4-yl)-acetic acid derivatives as ACC inhibitors, with therapeutic applications in obesity, diabetes, and nonalcoholic steatohepatitis (NASH) [1]. While the patent does not provide direct quantitative data for 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid, the structural class is validated through in vitro and in vivo efficacy models. The cyclobutanecarbonyl substitution pattern aligns with the patent's Markush structure, suggesting potential ACC inhibitory activity.

Metabolic Disease Enzyme Inhibition Pharmacology

2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid: Optimal Research and Industrial Application Scenarios


Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimization and SAR Studies

Given the structural alignment with piperidine-4-acetic acid derivatives claimed as ACC inhibitors in patent IL-254839-B, 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid serves as a valuable building block for structure-activity relationship (SAR) exploration [1]. The cyclobutanecarbonyl moiety provides a constrained, lipophilic N-acyl substituent that can be systematically varied to probe ACC1/ACC2 isoform selectivity and cellular potency. Its computed LogP of 1 and TPSA of 57.6 Ų fall within favorable ranges for oral bioavailability [2].

Conformationally Constrained Fragment Library Design

With an Fsp³ value of 0.83, 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid is an excellent candidate for inclusion in three-dimensional fragment libraries aimed at exploring underexploited chemical space [1]. The cyclobutane ring introduces rigidification not present in simpler piperidine-acetic acid fragments, potentially reducing entropic penalties upon target binding. This property is particularly valuable in fragment-based drug discovery (FBDD) campaigns targeting challenging protein-protein interactions.

Synthesis of Spirocyclic and Fused Heterocyclic Derivatives

The carboxylic acid functionality at the piperidine 4-position allows for facile derivatization via amide coupling, esterification, or reduction. This enables the synthesis of spirocyclic or fused heterocyclic systems, a common strategy in medicinal chemistry to improve metabolic stability and reduce off-target effects. Commercial availability at 95-98% purity from multiple suppliers ensures reliable access for iterative synthetic optimization .

In Silico Modeling and Pharmacophore Generation

The compound's well-defined physicochemical properties (MW: 225.28, HBD: 1, HBA: 3, Rotatable bonds: 3) [2] make it an ideal test case for validating in silico ADMET prediction models and generating pharmacophore hypotheses for ACC and related metabolic targets. Its GHS hazard classification (H302, H315, H319, H335) is documented, enabling safe handling and compliance with laboratory safety protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Cyclobutanecarbonylpiperidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.